molecular formula C14H24BrNO2 B1679373 Dipropyldopamine hydrobromide CAS No. 65273-66-7

Dipropyldopamine hydrobromide

Cat. No. B1679373
CAS RN: 65273-66-7
M. Wt: 318.25 g/mol
InChI Key: LMYSNFBROWBKMB-UHFFFAOYSA-N
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Description

Dipropyldopamine hydrobromide is a solid substance . It is a dopamine receptor agonist . It has been found to decrease dihydrophenylalanine (DOPA) levels in the limbic forebrain and striatum of reserpinized rats .


Molecular Structure Analysis

The empirical formula of Dipropyldopamine hydrobromide is C14H23NO2 · HBr . Its molecular weight is 318.25 .


Physical And Chemical Properties Analysis

Dipropyldopamine hydrobromide is a solid substance . It is soluble in ethanol and in oxygen-free water containing 0.1% sodium metabisulfite or other antioxidants . The solutions should be freshly prepared and kept at 4 °C . It is unstable in an aqueous base . The storage temperature is 2-8°C .

Scientific Research Applications

1. Neurochemical Systems in Avian Species

Dipropyldopamine hydrobromide has been studied for its role in avian neurochemical systems, particularly in Japanese quail (Coturnix japonica). This compound, as a D3 agonist, does not displace binding in the quail forebrain, indicating a conservation of dopaminergic mechanisms between birds and mammals. This suggests potential uses in studying neuropharmacological mechanisms of dopaminergic stimulant drugs via D2-like receptor activation in avian species (Levens, Green, Akins, & Bardo, 2000).

2. Analytical Method Development

Dipropylamine, a related compound, has been used in the development of a new method for the determination of methamphetamine in urine samples. This study showcases its utility in analytical chemistry for enhancing detection sensitivity and accuracy, particularly relevant for forensic and clinical toxicology applications (Shahvandi, Banitaba, & Ahmar, 2018).

3. Parkinson’s Disease Research

In Parkinson's disease (PD) research, the blockade of adenosine receptors, including those affected by related compounds like 1,3-dipropylxanthine, has been studied. This research is significant for understanding PD symptoms and developing potential treatment strategies. It highlights the role of selective receptor antagonists in improving motor function and coordination in PD models (Fathalla, Soliman, Ali, & Moustafa, 2016).

4. Respiratory Disorders in Rett Syndrome

The application of related compounds in the study of respiratory disorders in Rett syndrome (RTT) has been noted. Compounds like sarizotan, acting on 5-HT1a and D2-like receptors, demonstrate the potential for treating respiratory disorders in RTT mouse models, indicating a broader implication for neurodevelopmental disorder treatments (Abdala, Lioy, Garg, Knopp, Paton, & Bissonnette, 2014).

5. Neuropsychiatric Disorders

In neuropsychiatric disorder research, compounds like N-aralkyl substituted 2-aminoindans, sharing structural similarities with dipropyldopamine, have been synthesized and evaluated for their dopaminergic action profile. This research contributes to understanding and developing treatments for disorders like depression and schizophrenia(Andujar, Angel, Charris, Israel, Suárez-Roca, López, Garrido, Cabrera, Visbal, Rosales, Suvire, Enriz, & Angel-Guío, 2008).

Safety And Hazards

No special measures are required for handling Dipropyldopamine hydrobromide . After inhalation, fresh air should be supplied and a doctor should be consulted in case of complaints . The product generally does not irritate the skin . After eye contact, the opened eye should be rinsed for several minutes under running water . If swallowed and symptoms persist, a doctor should be consulted .

Relevant Papers One relevant paper discusses the evidence of the indirect formation of the catecholic intermediate substrate responsible for the autoactivation kinetics of tyrosinase . Another paper discusses recent advances in synthesis methods and applications of dopamine-based materials .

properties

IUPAC Name

4-[2-(dipropylamino)ethyl]benzene-1,2-diol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2.BrH/c1-3-8-15(9-4-2)10-7-12-5-6-13(16)14(17)11-12;/h5-6,11,16-17H,3-4,7-10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAXMCYJNFHCJFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)CCC1=CC(=C(C=C1)O)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20474683
Record name Dipropyldopamine hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20474683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dipropyldopamine hydrobromide

CAS RN

65273-66-7
Record name Dipropyldopamine hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20474683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution (150 ml.) of boron tribromide/methylene chloride (1 g./5 ml., 0.12 mole) was added to a solution of 5.0 g. (0.019 mole) of N,N-di-(n-propyl)-3,4-dimethoxyphenethylamine in 100 ml. of methylene chloride, cooled in an ice bath. The bath was removed and the reaction mixture was stirred at room temperature. Methanol (about 50 ml.) was added to the reaction mixture, with cooling, and the resulting solution was evaporated in vacuo. The residue crystallized to give 3,4-dihydroxy-N,N-di-(n-propyl)phenethylamine hydrobromide, m.p. 153.5°-154.5° C.
Name
boron tribromide methylene chloride
Quantity
150 mL
Type
reactant
Reaction Step One
Name
N,N-di-(n-propyl)-3,4-dimethoxyphenethylamine
Quantity
0.019 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
J Fazzari, H Lin, C Murphy, R Ungard, G Singh - Scientific reports, 2015 - nature.com
Glutamate is an important signaling molecule in a wide variety of tissues. Aberrant glutamatergic signaling disrupts normal tissue homeostasis and induces several disruptive …
Number of citations: 52 www.nature.com
CJ Cooksey, PJ Garratt, EJ Land, S Pavel… - Journal of Biological …, 1997 - ASBMB
Tyrosinase (EC 1.14.18.1) exhibits unusual kinetic properties in the oxidation of monohydric phenol substrates consisting of a lag period that increases with increasing substrate …
Number of citations: 438 www.jbc.org
D Shum, B Bhinder, C Radu, P Calder… - … chemistry & high …, 2012 - ingentaconnect.com
… Dipropyldopamine hydrobromide [30] and 8hydroxy-DPAT hydrobromide [31] function as an agonists on neurotransmitter receptors and 6-hydroxy-DL-DOPA [32] acts as a neurotoxin. …
Number of citations: 20 www.ingentaconnect.com
F Ros, O Taboureau, M Pintore, JR Chretien - Chemometrics and intelligent …, 2003 - Elsevier
A new data mining method, derived from Fuzzy Logic concepts, was developed in order to classify biochemical databases and to predict the activities of large series of untested …
Number of citations: 13 www.sciencedirect.com
AS Bass - Naunyn-Schmiedeberg's archives of pharmacology, 1992 - Springer
The effects of dopexamine on the vasoconstrictor response to renal nerve stimulation and noradrenaline were determined in anesthetized dogs. Renal vasoconstriction was repeated …
Number of citations: 3 link.springer.com
DC Jones, I Hallyburton, L Stojanovski, KD Read… - Biochemical …, 2010 - Elsevier
A resazurin-based cell viability assay was developed for phenotypic screening of the LOPAC 1280 ‘library of pharmacologically active compounds’ against bloodstream forms of …
Number of citations: 83 www.sciencedirect.com
J Fazzari - 2018 - macsphere.mcmaster.ca
A high proportion of advanced-stage breast cancer patients will experience bone metastases resulting in skeletal-related comorbidities including cancer-induced bone pain (CIBP). …
Number of citations: 0 macsphere.mcmaster.ca
CM Lienberger - 2019 - search.proquest.com
Initially discovered in the mid-1960s, Epstein-Barr Virus (EBV) is present as a chronic infection in more than 90% of the world’s population. After initial infection, EBV persists in the host’…
Number of citations: 2 search.proquest.com
IC Log10 - researchgate.net
Suppl. Table 2 Page 1 Sample ID Sample Name 3D7 7G8 D10 Dd2 GB4 HB3 W2 3D7 7G8 D10 Dd2 GB4 HB3 W2 NCGC00094302-01 Quinidine sulfate -7.6 -7.4 -7.7 -6.8 -7.6 -7.4 -7.2 …
Number of citations: 0 www.researchgate.net
D Jones - 2012 - researcharchive.vuw.ac.nz
The aim of this Master’s thesis was to evaluate the hypothesis that the Saccharomyces cerevisiae homologs for Eukaryotic Initiation Factor 4A, TIF1 and TIF2, can be individually …
Number of citations: 4 researcharchive.vuw.ac.nz

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